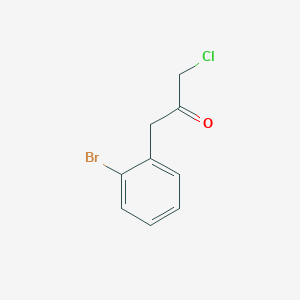

1-(2-Bromophenyl)-3-chloropropan-2-one

Descripción general

Descripción

1-(2-Bromophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring and a propanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-3-chloropropan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the halogens.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Bromophenyl)-3-chloropropan-2-one has been investigated for its potential as an inhibitor of various enzymes, making it relevant in drug discovery:

- Enzyme Inhibition : Research indicates that the compound exhibits significant inhibitory effects on enzymes such as alpha-glucosidase and alpha-amylase, which are critical in carbohydrate metabolism. This inhibition suggests potential applications in managing glucose levels for diabetes treatment.

- Leishmania infantum Trypanothione Reductase Inhibition : A study identified the compound as a novel chemotype that inhibits trypanothione reductase (TR) from Leishmania infantum with an IC50 of 7.5 µM, showing promise for developing treatments against leishmaniasis .

Antimicrobial and Anticancer Activities

The synthesis of derivatives from this compound has shown promising results in antimicrobial and anticancer activities:

- Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives : These derivatives have demonstrated notable antimicrobial properties.

- Functional Adamantane Derivatives : The compound is also utilized in synthesizing functional adamantane derivatives, which have applications in pharmaceuticals and materials science due to their unique physical and chemical properties.

Nanotechnology

In nanotechnology, this compound is used to synthesize novel biphenylethane-based wires for molecular electronics. These materials are essential for developing advanced electronic devices.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Trypanothione Reductase Inhibition | 7.5 | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial Activity | Varies |

Table 2: Synthesis Methods Overview

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Synthesis of Adamantane Derivatives | Reaction with various reagents | Variable |

| Cross-Metathesis Reaction | Reflux with Grubbs II catalyst | High |

Case Study 1: Enzyme Inhibition Research

A study focused on the enzyme inhibition properties of this compound revealed its capability to inhibit alpha-glucosidase effectively. This finding supports its potential use in diabetes management by modulating carbohydrate absorption.

Case Study 2: Antimicrobial Development

Research involving the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their antimicrobial efficacy against various pathogens, indicating a pathway for developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromophenyl)-3-chloropropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, contributing to its biological activity.

Comparación Con Compuestos Similares

1-(2-Bromophenyl)-2-chloropropan-1-one: Similar structure but with the halogen atoms in different positions.

1-(2-Bromophenyl)-3-chloropropan-1-ol: An alcohol derivative with similar halogenation.

1-(2-Bromophenyl)-3-chloropropane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(2-Bromophenyl)-3-chloropropan-2-one is unique due to the combination of its halogenated phenyl ring and ketone group, which provides a versatile platform for further chemical modifications. Its reactivity and potential biological activity make it a valuable compound in various fields of research.

Actividad Biológica

1-(2-Bromophenyl)-3-chloropropan-2-one, also known as a chlorinated ketone, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₉H₈BrClO

- CAS Number : 1094787-56-0

- Structural Characteristics : The compound features a bromine and chlorine substituent on a propanone backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting cellular processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant inhibition | |

| Candida albicans | Mild inhibition |

Anti-Leishmanial Activity

Recent studies have focused on the compound's potential in treating leishmaniasis. The compound was evaluated for its ability to inhibit Leishmania infantum tryptophanase, an enzyme critical for the survival of the parasite. It demonstrated an IC50 value of approximately 12.44 µM, indicating significant anti-proliferative effects on the promastigote form of the parasite .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity and disrupting metabolic pathways essential for pathogen survival.

- Cell Membrane Disruption : Similar compounds have been suggested to disrupt bacterial cell membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of various halogenated ketones, including this compound. The results indicated that this compound exhibited comparable antimicrobial activity to established antibiotics against certain strains of bacteria, suggesting its potential as a lead compound in drug development.

Study 2: Anti-Leishmanial Activity

In another investigation, the anti-leishmanial properties were assessed through in vitro assays against Leishmania species. The findings revealed that the compound effectively inhibited the growth of promastigotes and showed low toxicity towards mammalian cells, supporting its therapeutic potential in treating leishmaniasis .

Toxicological Profile

The toxicological assessment indicates that this compound exhibits acute toxicity in both oral and dermal exposure routes, classified under Category 3 for acute toxicity. This necessitates careful handling and further studies to evaluate its safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

1-(2-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMJCEZZJGGUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.